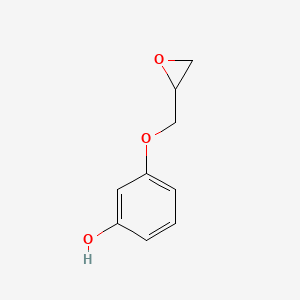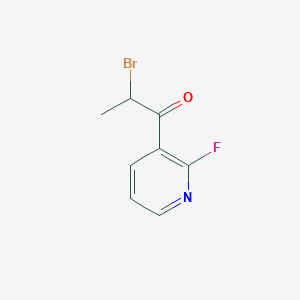
3-chloro-5-methoxymethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-methoxymethoxypyridine: is a heterocyclic organic compound with the molecular formula C7H8ClNO2 . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and a methoxymethoxy group at the fifth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxymethoxypyridine typically involves the chlorination of 5-methoxymethoxy-pyridine. One common method includes the reaction of 5-methoxymethoxy-pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Methoxymethoxy-pyridine+SOCl2→this compound+SO2+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 3-chloro-5-methoxymethoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products:
Nucleophilic Substitution: Formation of 3-substituted-5-methoxymethoxy-pyridine derivatives.
Oxidation: Formation of 3-chloro-5-formylpyridine or 3-chloro-5-carboxypyridine.
Reduction: Formation of 3-chloro-5-methoxymethoxy-piperidine.
科学研究应用
Chemistry: 3-chloro-5-methoxymethoxypyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including its use as a building block for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for the production of more complex molecules .
作用机制
The mechanism of action of 3-chloro-5-methoxymethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxymethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
相似化合物的比较
- 3-Chloro-5-methoxypyridine
- 3-Chloro-5-hydroxypyridine
- 3-Chloro-5-ethoxypyridine
Comparison: Compared to its analogs, 3-chloro-5-methoxymethoxypyridine is unique due to the presence of the methoxymethoxy group, which imparts different chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable intermediate in various synthetic applications .
属性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC 名称 |
3-chloro-5-(methoxymethoxy)pyridine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3 |
InChI 键 |
MCOPYHQRIVCKGW-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=CC(=CN=C1)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(4-Fluorophenyl)sulfonyl]benzaldehyde](/img/structure/B8473074.png)







